![molecular formula C7H6N2O B1423247 2-Cyclopropyloxazole-4-carbonitrile CAS No. 1159734-36-7](/img/structure/B1423247.png)
2-Cyclopropyloxazole-4-carbonitrile
Overview
Description
2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic organic compound with a five-membered ring containing a single oxygen and nitrogen atom. It is also known as 6-Cyano-3,4-dihydro-2H-oxazole. The compound is pale yellow and has the molecular formula C7H6N2O .
Synthesis Analysis
2-Cyclopropyloxazole-4-carbonitrile is an important intermediate in the synthesis of various pharmaceutical compounds. It can be synthesized from Cyclopropanecarboximidic acid, N-(cyanomethyl)-, ethyl ester, and Ethyl formate .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxazole-4-carbonitrile is based on a five-membered ring containing a single oxygen and nitrogen atom. The compound is a part of the oxazole family, which is a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropyloxazole-4-carbonitrile include its molecular formula (C7H6N2O) and molecular weight (134.14 g/mol). Further details about its melting point, boiling point, and density were not found in the search results .Scientific Research Applications
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
In recent years, there have been several initiatives to create green technology that uses natural resources instead of dangerous chemicals to produce nanoparticles . In green synthesis, biological methods are used for the synthesis of nanoparticles because biological methods are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
Oxazoles have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
More recently, there has been research on magnetically recoverable catalysts for the preparation of 2-aryl benzoxazole derivatives through the condensation of aromatic aldehydes with 2-amino phenols under ecofriendly conditions .
In addition, triazole compounds, which are a class of azoles that contain a five-membered ring with oxygen and nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Oxazoles
- Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry .
- They have been extensively studied for their many biological and pharmacological activities .
- Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
- More recently, there has been research on magnetically recoverable catalysts for the preparation of 2-aryl benzoxazole derivatives through the condensation of aromatic aldehydes with 2-amino phenols under ecofriendly conditions .
Triazoles
- Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIFUDKVUHENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694651 | |
Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxazole-4-carbonitrile | |
CAS RN |
1159734-36-7 | |
Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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